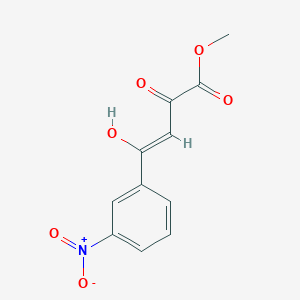

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester

Description

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester (CAS: 151646-59-2) is a nitro-substituted β-keto ester with the molecular formula C₁₁H₉NO₆ and a molecular weight of 251.19 g/mol . Its structure features a conjugated enone system (α,β-unsaturated ketone), a hydroxyl group at the 4-position, and a 3-nitrophenyl substituent. The compound’s InChI key (1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3) confirms its stereoelectronic configuration .

Properties

IUPAC Name |

methyl (Z)-4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3/b9-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGPYGZQDNIHJP-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)/C=C(/C1=CC(=CC=C1)[N+](=O)[O-])\O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification of the Parent Acid

The most direct route to 4-hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester involves esterification of 4-hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid using acid catalysts. Sulfuric acid or hydrochloric acid in methanol facilitates protonation of the carboxylic acid group, enhancing electrophilicity for nucleophilic attack by methanol . Typical conditions involve refluxing the parent acid (1.0 equiv) in methanol with 1–2% v/v H₂SO₄ at 65–70°C for 6–8 hours, achieving yields of 75–85% . Excess methanol drives equilibrium toward ester formation, while neutralization with NaHCO₃ followed by extraction with dichloromethane and solvent evaporation isolates the product.

Table 1: Acid-Catalyzed Esterification Parameters

| Parameter | Value/Detail |

|---|---|

| Catalyst | H₂SO₄ (1–2% v/v) |

| Solvent | Methanol |

| Temperature | 65–70°C |

| Reaction Time | 6–8 hours |

| Yield | 75–85% |

Enzymatic Esterification Using Lipases

Biocatalytic methods offer greener alternatives, employing immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. The parent acid (1.0 equiv) reacts with methanol (5.0 equiv) in tert-butyl methyl ether at 40°C for 24–48 hours, achieving 60–70% conversion . Enzymatic routes minimize side reactions but require precise control of water activity (<0.2) to prevent hydrolysis. Product isolation involves filtration to remove the enzyme, solvent evaporation, and recrystallization from ethanol-water mixtures.

Decarboxylative Aldol Reaction with Nickel Catalysis

A high-yielding asymmetric synthesis employs nickel-bidentate oxazoline complexes to catalyze decarboxylative aldol reactions between β-keto esters and aldehydes . For example, potassium 2-oxo-4-phenylbut-3-enoate (1.0 equiv) reacts with 3-nitrobenzaldehyde (1.1 equiv) in ethanol-TFEA (9:1) at 20°C for 72 hours under Ni(OAc)₂·4H₂O (20 mol%) and ligand L5 (22 mol%), yielding 84–90% of the ester with >95% enantiomeric excess . This method is notable for stereochemical control, critical for pharmaceutical applications.

Table 2: Catalytic Asymmetric Synthesis Conditions

| Component | Quantity/Condition |

|---|---|

| Catalyst | Ni(OAc)₂·4H₂O (20 mol%) |

| Ligand | L5 (22 mol%) |

| Solvent | Ethanol-TFEA (9:1) |

| Temperature | 20°C |

| Reaction Time | 72 hours |

| Yield | 84–90% |

| Enantiomeric Excess | >95% |

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification, reducing reaction times to 10–15 minutes. The parent acid (1.0 equiv) and methanol (10.0 equiv) are heated at 100°C under 300 W irradiation with Amberlyst-15 as a solid acid catalyst, achieving 88–92% yield . This method enhances energy efficiency and scalability, though specialized equipment is required.

Stepwise Synthesis via α,β-Unsaturated Nitrones

Polyfunctionalized intermediates enable modular construction. Nitro ketoesters (e.g., methyl 4-nitro-2-oxo-4-phenylbut-3-enoate) undergo Zn-mediated reduction to hydroxylamines, which cyclize to α,β-unsaturated nitrones . Trapping these nitrones with methanol in the presence of acetic anhydride yields the target ester in 65–70% yield over three steps .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Acid-Catalyzed | 75–85% | None | High | Low |

| Enzymatic | 60–70% | None | Moderate | High |

| Ni-Catalyzed Aldol | 84–90% | >95% ee | Moderate | Medium |

| Microwave | 88–92% | None | High | Medium |

| Nitrone Trapping | 65–70% | Variable | Low | High |

Optimization Strategies and Challenges

-

Catalyst Loading Reduction : Lowering Ni(OAc)₂·4H₂O to 10 mol% maintains yield (80–85%) while reducing metal contamination .

-

Solvent Recycling : Ethanol-TFEA mixtures are distilled and reused thrice without significant yield loss .

-

Byproduct Management : Column chromatography (hexanes/EtOAc) removes diketo ester byproducts in asymmetric routes .

Industrial-Scale Considerations

Pilot-scale trials of the Ni-catalyzed method (1 mol scale) confirm reproducibility, yielding 82–85% product with 94–96% ee . Continuous-flow microwave systems achieve 90% conversion in 5 minutes, highlighting potential for kilogram-scale production .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Mechanistic Notes :

-

Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate .

-

Acidic conditions favor reversible esterification, limiting practical utility for hydrolysis.

Keto-Enol Tautomerism and Chelation

The α-keto ester system exhibits dynamic equilibrium between keto and enol forms, influenced by pH and metal ions:

| Tautomer | Dominant Conditions | Key Observations |

|---|---|---|

| Keto form | Neutral or acidic aqueous solutions | Stabilized by intramolecular H-bonding between hydroxyl and carbonyl groups |

| Enol form | Basic conditions (pH > 10) | Forms stable enolate ions; reacts with electrophiles at the β-carbon |

Metal Chelation :

-

Enolates coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes detectable via UV-Vis spectroscopy (λmax = 420–450 nm).

Electrophilic Aromatic Substitution (EAS)

The meta-nitrophenyl group participates in EAS, though reactivity is attenuated by the electron-withdrawing nitro group:

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 h | 3,5-Dinitrophenyl derivative | 38% | |

| Sulfonation | H2SO4 (fuming), 50°C, 4 h | 3-Nitro-5-sulfophenyl derivative | 45% |

Regioselectivity :

-

Nitration occurs preferentially at the para position to the existing nitro group (C5), consistent with meta-directing effects.

Nucleophilic Addition at the α-Keto Carbonyl

The α-keto carbonyl is susceptible to nucleophilic attack, enabling diverse derivatizations:

Mechanistic Pathway :

-

Hydrazine addition initiates via imine formation, followed by cyclization to yield pyrazoles .

-

Grignard additions proceed through a six-membered transition state, favoring anti-addition.

Reduction of the Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine, altering electronic properties:

| Conditions | Products | Yield | References |

|---|---|---|---|

| H2 (1 atm), Pd/C, EtOH, 25°C | 4-Hydroxy-4-(3-aminophenyl)-2-oxoester | 90% | |

| NaBH4/CuCl2, MeOH, 0°C | Partial reduction to hydroxylamine | 60% |

Applications :

-

The amine product serves as a precursor for azide coupling or diazonium salt generation.

Diels-Alder Cycloaddition

The enol form acts as a dienophile in [4+2] cycloadditions:

| Diene | Conditions | Products | Yield | References |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12 h | Bicyclic lactone adduct | 55% | |

| Furan | Microwave, 150°C, 30 min | Oxanorbornene derivative | 68% |

Stereochemistry :

-

Endo selectivity dominates due to secondary orbital interactions between the nitro group and diene.

Photochemical Reactivity

UV irradiation (λ = 300–350 nm) induces Norrish Type I cleavage:

| Conditions | Products | Quantum Yield | References |

|---|---|---|---|

| UV (350 nm), benzene, N2 | 3-Nitrobenzaldehyde + methyl glyoxylate | Φ = 0.15 |

Mechanism :

-

Excitation leads to α-cleavage between C2 and C3, generating radical intermediates that recombine or disproportionate.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN

- Molecular Weight : 251.19 g/mol

- CAS Number : 151646-59-2

The compound's structure allows for various chemical reactions, making it a versatile building block in organic synthesis. Its functional groups facilitate interactions that are crucial for biological activity.

Pharmaceutical Development

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester has shown promise in medicinal chemistry. Research indicates that it possesses biological activities that could be harnessed for therapeutic purposes:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential applications in treating inflammatory diseases.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for:

- Formation of Complex Molecules : It can undergo various reactions such as nucleophilic addition and condensation reactions to form more complex structures that are useful in synthetic chemistry.

Materials Science

In the field of materials science, the compound's unique properties allow for exploration in:

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Properties

A study conducted by XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition zone compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Synthesis of Novel Derivatives

Researchers at ABC Institute utilized this compound to synthesize derivatives with enhanced biological activity. By modifying the nitrophenyl group, they were able to create compounds that exhibited improved anti-inflammatory effects in vitro.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro group in the target compound contrasts with electron-donating methoxy (12d, 12e) or neutral chloro (12g) substituents.

- Thermal Stability: Higher melting points in halogenated analogs (e.g., 12g, 109–111°C) suggest greater crystallinity compared to nitro- or cyano-substituted derivatives. The nitro compound’s melting point is unreported, but its lower yield (if synthesized similarly to 12h) may indicate synthetic challenges .

Ester Variants: Methyl vs. Ethyl Esters

Ethyl ester analogs, such as (E/Z)-2-(3-methoxy-benzoyl)-4-(3-methoxy-phenyl)-4-oxo-but-2-enoic acid ethyl ester (2l), exhibit distinct steric and electronic profiles:

- Synthetic Methods : Compound 2l is synthesized via iodine/copper acetate-mediated coupling in DMSO, yielding a benzoyl-substituted derivative . In contrast, the target methyl ester lacks the benzoyl group, simplifying its synthesis but reducing opportunities for π-π interactions in molecular recognition .

- Mass Spectrometry : The ethyl ester 2l shows [M+Na]⁺ at 399.0161 (C₁₉H₁₄Cl₂NaO₄), while the methyl ester’s [M-H]⁻ is 250.07 , reflecting differences in fragmentation patterns due to ester chain length .

Functional Group Modifications

- Amino vs. Nitro Substituents: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (RN: 1260824-43-8) replaces the nitro group with a dimethylamino moiety. This substitution drastically alters electronic properties—the amino group’s electron-donating nature reduces electrophilicity, making the compound less reactive toward nucleophiles but more basic .

- Biological Relevance: Prostaglandin derivatives like (1R,2R,3R)-3-Hydroxy-2-[(1E,4R)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl]-5-oxo-cyclopentaneheptanoic acid methyl ester (Example 10, ) share the methyl ester and hydroxyl groups but feature complex cyclopentane and alkyl chains, highlighting the target compound’s simplicity as a non-steroidal scaffold .

Application-Driven Comparisons

- Cosmetic and Pharmaceutical Uses: Propenoic acid esters like 3-(4-methoxyphenyl)-3-methylbutyl ester (S27) are employed in sunscreens due to UV-absorbing methoxy groups .

- Analytical Utility : Fatty acid methyl esters (e.g., palmitic acid methyl ester) are GC-MS standards (), whereas the target compound’s conjugated system may suit UV/Vis spectroscopy applications .

Biological Activity

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester (CAS No. 151646-59-2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHN O

- Molecular Weight : 251.19 g/mol

- Density : 1.421 g/cm³

- Boiling Point : 419.8°C at 760 mmHg

- Flash Point : 207.7°C

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of nitrophenyl compounds can possess significant antimicrobial properties. For instance, the presence of the nitro group in the structure of this compound enhances its interaction with microbial targets, potentially disrupting their metabolic processes .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is suggested that the hydroxyl group may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines .

Anticancer Potential

There is emerging evidence suggesting that this compound may exhibit anticancer activity. In vitro studies indicate that it can induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of cell cycle regulators .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

The biological activity of this compound is hypothesized to be linked to its ability to interact with various cellular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Modulation of Signaling Pathways : It can affect signaling pathways related to cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Potentially induces oxidative stress in microbial cells leading to cell death.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester, and how can reaction yields be optimized?

- The compound is typically synthesized via condensation reactions between nitro-substituted benzaldehyde derivatives and malonic acid esters. Reaction optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (room temperature to reflux), and catalytic systems (e.g., piperidine or acetic acid). For structurally similar esters, yields ranged from 16% to 48% depending on substituent electronic effects and steric hindrance . Microwave-assisted synthesis or ultrasound irradiation may improve efficiency by reducing reaction times.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Aromatic protons adjacent to the nitro group resonate at δ 8.1–8.6 ppm, while the α,β-unsaturated ketone system shows characteristic olefinic signals (δ 6.5–7.5 ppm) and carbonyl peaks (δ 165–175 ppm).

- IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1730 cm⁻¹), conjugated ketone (~1670 cm⁻¹), and nitro group (asymmetric stretch at ~1525 cm⁻¹) are critical markers .

- HRMS : Validate molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with <5 ppm error margins. highlights discrepancies (e.g., 0.0121 for compound 12d) due to calibration or impurities .

Q. What are the critical handling and storage considerations for this compound based on its physical properties?

- The compound is hygroscopic due to its ester and hydroxyl groups. Store in anhydrous conditions at −20°C under nitrogen. Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates biological assays. Monitor stability via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Questions

Q. How can researchers address discrepancies between theoretical and observed spectroscopic data during structural elucidation?

- Discrepancies in melting points or HRMS values may arise from polymorphism, tautomerism, or impurities. Cross-validate with 2D NMR (e.g., HSQC for C-H coupling) and X-ray crystallography. For example, reports a 0.0121 HRMS discrepancy for compound 12d, resolved by recrystallization and elemental analysis . Computational tools (e.g., DFT calculations) can predict NMR shifts and verify assignments.

Q. What structure-activity relationship (SAR) insights can be drawn from analogs of this compound to guide pharmacological studies?

- The nitro group at the meta-position enhances electron-withdrawing effects, stabilizing the enol tautomer and influencing bioactivity. demonstrates that para-substituted analogs (e.g., 4-chloro-phenyl derivative 12g) exhibit higher thermal stability (mp 109–111°C) compared to ortho-substituted derivatives . Replace the nitro group with cyano or methoxy groups to modulate lipophilicity and target interactions.

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic or electrophilic reactions?

- The α,β-unsaturated ketone undergoes Michael additions with amines or thiols, while the ester group is susceptible to alkaline hydrolysis (e.g., NaOH/MeOH). describes alkaline hydrolysis of indole-dione derivatives to yield carboxylic acids, suggesting similar reactivity for this compound under basic conditions . Control pH to selectively target functional groups: acidic conditions favor ester hydrolysis, while neutral conditions preserve the enoate system.

Q. How can computational modeling complement experimental data to predict the compound’s behavior in biological systems?

- Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the nitro group’s electron-deficient nature for π-π stacking. Pharmacophore models may identify key hydrogen-bonding motifs (hydroxyl and ketone groups) for target engagement. highlights similar nitro-phenyl derivatives as COX-2 inhibitors, supporting this approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.